2,6-Dichloro-4-methylbenzodifluoride

Description

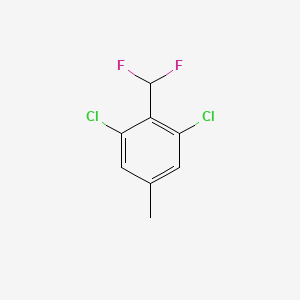

2,6-Dichloro-4-methylbenzodifluoride (C₈H₆Cl₂F₂, MW: 217.04 g/mol) is a halogenated aromatic compound featuring chlorine substituents at the 2- and 6-positions, a methyl group at the 4-position, and fluorine atoms likely integrated into the benzodifluoride backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing chlorine substituents and the steric effects of the methyl group .

Properties

IUPAC Name |

1,3-dichloro-2-(difluoromethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKMLJXQNKCAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylbenzodifluoride typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 2,6-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process. This involves the initial chlorination of toluene to form 2,6-dichlorotoluene, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylbenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

Pharmaceutical Applications

2,6-Dichloro-4-methylbenzodifluoride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of antibiotics and other medicinal compounds.

Case Study: Synthesis of Dicloxacillin Sodium

Dicloxacillin sodium is a penicillin antibiotic used to treat bacterial infections. The synthesis involves the use of 2,6-dichlorobenzaldehyde as an intermediate, which can be derived from this compound through specific chemical reactions. This pathway is crucial for producing high-purity pharmaceutical compounds with effective antibacterial properties .

Agricultural Applications

In agriculture, this compound is primarily used in the formulation of pesticides and herbicides. Its derivatives contribute to effective pest control strategies.

Table: Pesticides Derived from this compound

| Pesticide Name | Active Ingredient | Application |

|---|---|---|

| Hexaflumuron | Benzoylurea | Insecticide for crop protection |

| Diflubenzuron | Benzoylurea | Larvicide for mosquito control |

| Chlorfluazuron | Benzoylurea | Insect growth regulator |

| Lufenuron | Benzoylurea | Insecticide for agricultural crops |

These pesticides are critical in managing agricultural pests while minimizing environmental impact due to their targeted action mechanisms .

Material Science Applications

This compound is also explored in materials science for its potential use in polymer synthesis and as a solvent in various chemical reactions.

Case Study: Solvent Properties

Research indicates that this compound exhibits unique solvent properties that can influence the conformation of solutes in solution. Studies have shown that its interactions with other compounds can lead to significant changes in solubility and reactivity, making it valuable in developing new materials .

Environmental Impact and Safety Considerations

While this compound has beneficial applications, its environmental impact must also be considered. As a chlorinated compound, it poses potential risks to ecosystems if not managed properly.

Table: Environmental Toxicity Data

| Exposure Type | Effect | Species Affected |

|---|---|---|

| Acute Exposure | Respiratory irritation | Laboratory rodents |

| Chronic Exposure | Potential carcinogenic effects | Long-term studies on mammals |

Regulatory agencies monitor its usage to ensure safety standards are upheld .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylbenzodifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a range of reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The following table summarizes key structural and functional differences between 2,6-dichloro-4-methylbenzodifluoride and related compounds:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 2,6-dichloro-4-trifluoromethylbenzaldehyde enhances electrophilicity at the aldehyde position, making it reactive in condensation reactions for drug intermediates .

Halogen Substituent Effects :

- Chlorine (Cl) substituents increase molecular polarity and oxidative stability compared to fluorine (F) analogs, as seen in the higher melting points of dichloro derivatives versus difluoro compounds .

- Bromine (Br) in 4-bromo-2,6-difluorobenzoyl chloride improves leaving-group ability in nucleophilic acyl substitutions, enabling efficient peptide coupling .

Functional Group Reactivity :

- Benzodifluoride derivatives (target compound) are less hydrolytically reactive than benzoyl chlorides (), which readily undergo hydrolysis or acylation.

Biological Activity

2,6-Dichloro-4-methylbenzodifluoride is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Molecular Formula: C8H6Cl2F2

Molecular Weight: 221.04 g/mol

CAS Number: 875-35-4

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its lipophilicity and potential for biological interactions.

1. Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance:

- Study Findings: A study demonstrated that derivatives of dichlorobenzene compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine atoms was crucial for enhancing this activity .

- Case Study: In a screening of various chlorinated aromatic compounds, this compound was found to inhibit the growth of certain pathogenic bacteria effectively.

2. Insecticidal Properties

The compound is also noted for its potential use in agrochemicals, particularly as an insecticide precursor:

- Mechanism of Action: Similar compounds have been utilized as intermediates in the synthesis of insecticides like Fipronil. These compounds disrupt the normal functioning of insect neurotransmitters .

- Research Data:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Insecticidal Activity | |

| 3,4-Dichlorobenzotrifluoride | Insecticidal Precursor |

3. Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety and environmental impact:

- Toxicity Information: The compound exhibits acute toxicity through oral ingestion and dermal exposure. It has classifications indicating it can cause skin irritation and respiratory issues .

- Safety Data:

| Hazard Classification | Description |

|---|---|

| Acute Tox. 3 Oral | Toxic if swallowed |

| Acute Tox. 4 Dermal | Harmful in contact with skin |

| Eye Dam. 1 | Causes serious eye damage |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chlorination reactions:

- Synthesis Methodology:

- Starting material: 4-methylphenol.

- Chlorination under controlled conditions to introduce dichlorine at the 2 and 6 positions.

Q & A

Q. What are the established synthetic routes for 2,6-Dichloro-4-methylbenzodifluoride, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via ammoniation and chlorination of precursor aryl halides. For example, Ashford’s Dictionary of Industrial Chemicals describes analogous syntheses where 3,4-dichlorobenzotrifluoride undergoes ammoniation to introduce amino groups, followed by selective chlorination . Key considerations include:

- Temperature control : Reactions are typically conducted at 80–120°C to balance reactivity and side-product formation.

- Catalyst selection : Use of copper(I) iodide or palladium catalysts for efficient halogen exchange.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for resolving fluorine substituents, with chemical shifts typically between -60 to -80 ppm for CF groups. NMR identifies methyl and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClF, theoretical 243.96 g/mol) and fragmentation patterns.

- Gas Chromatography (GC) : Paired with electron capture detection (ECD) for quantifying trace impurities in environmental samples .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile chlorinated byproducts.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities, as outlined in MSDS guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can researchers analyze the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Environmental Sampling : Use solid-phase extraction (SPE) with C cartridges to isolate the compound from water or soil matrices.

- Quantitative Analysis : Employ GC-ECD or LC-MS/MS with deuterated internal standards (e.g., -labeled analogs) for calibration .

- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models using logP (estimated ~3.5) and molecular volume to predict trophic magnification .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for unambiguous confirmation, as demonstrated for fluorinated benzoic acid derivatives ) with computational methods (DFT calculations for optimizing geometry and vibrational spectra).

- Iterative Refinement : Re-examine sample purity via HPLC-UV (e.g., C column, acetonitrile/water gradient) to rule out co-eluting impurities .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer :

- Pharmaceutical Intermediates : React with pyrimidine derivatives under Suzuki-Miyaura coupling conditions to synthesize trifluoromethyl-containing bioactive molecules, as seen in analogs like 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid .

- Polymer Synthesis : Incorporate into fluorinated polymers via radical polymerization for applications in hydrophobic coatings or ion-exchange membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.